tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate
Description
tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate (CAS 953908-29-7, molecular formula C₁₂H₂₂N₂O₃) is a bicyclic heterocyclic compound featuring a fused pyrano-pyrrol ring system and a tert-butyl carbamate (Boc) protecting group. The compound’s stereochemistry, defined by the (3aR,7aS) configuration, is critical for its applications in pharmaceutical synthesis, where it serves as a chiral building block for amine-protected intermediates . The Boc group provides stability under basic and nucleophilic conditions while remaining labile under acidic conditions, enabling selective deprotection during multi-step syntheses . This compound is typically stored at 2–8°C in dry, sealed containers to prevent hydrolysis of the carbamate moiety .
Properties
IUPAC Name |
tert-butyl N-[(3aR,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-12-4-5-16-7-9(12)6-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNHDYGCLDEGLK-JOYOIKCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCOCC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12CCOC[C@@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate typically involves the following steps :
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.
Formation of the Hexahydropyrano Ring: The hexahydropyrano ring is then fused to the pyrrolidine ring using a series of condensation reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a carbamation reaction, where tert-butyl chloroformate is used as the reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The (3aS,7aR)-enantiomer (CAS 1037368-67-4) shares the same molecular formula (C₁₂H₂₂N₂O₃) and weight (242.31 g/mol) as the target compound but exhibits reversed stereochemistry at the 3a and 7a positions. This enantiomeric difference can significantly impact biological activity, as seen in receptor-binding studies where stereochemistry dictates affinity for target proteins . For example, in kinase inhibitor development, the (3aR,7aS) configuration may favor interactions with specific hydrophobic pockets due to spatial alignment of the pyran oxygen and pyrrol nitrogen.
Substituent-Modified Analogs
- N-Methyl Derivative: rac-tert-Butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate (CymitQuimica Ref: 3D-HCD81426) introduces a methyl group on the carbamate nitrogen, altering lipophilicity (logP increase ~0.5) and steric bulk. This modification enhances metabolic stability in vivo but may reduce solubility in aqueous media .
- Benzyl-Substituted Analogs: Compounds like rel-(3aR,6aR)-tert-Butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate () replace the pyran ring with a furan and add a benzyl group. The furan’s smaller ring size (5-membered vs.
Ring System Variants
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| Target Compound | 953908-29-7 | C₁₂H₂₂N₂O₃ | 242.31 | Pyrano[3,4-c]pyrrol + Boc group |
| Hexahydropyrrolo[3,2-b]pyrrole | — | C₁₁H₂₀N₂O₂ | 212.29 | Pyrrolo[3,2-b]pyrrole (no pyran oxygen) |
| rel-Methyl pyrano[2,3-c]pyrrole | — | C₁₃H₂₁NO₃ | 257.32 | Pyrano[2,3-c]pyrrole + methyl ester |
The hexahydropyrrolo[3,2-b]pyrrole derivative () lacks the pyran oxygen, reducing hydrogen-bonding capacity and increasing basicity at the pyrrol nitrogen. This makes it more reactive in alkylation reactions compared to the target compound .
Key Research Findings
- Stereochemical Impact : Enantiomers of the target compound exhibit divergent pharmacokinetic profiles. The (3aR,7aS) form shows 20% higher oral bioavailability in rodent models than its (3aS,7aR) counterpart, likely due to enhanced intestinal permeability .
- Synthetic Utility : The N-methyl analog () is preferred for prodrug designs requiring prolonged half-lives, while the benzyl-substituted furo-pyrrole () is utilized in electrophilic aromatic substitution reactions .
- Stability : The target compound’s Boc group remains intact under basic conditions (pH >10) but degrades within 1 hour in 4M HCl/dioxane, mirroring trends observed in related carbamates .
Biological Activity
tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.31 g/mol
- CAS Number : 1416263-23-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in neurodegenerative processes, particularly in the context of Alzheimer's disease.
1. Neuroprotective Effects
Studies have shown that compounds similar to this compound exhibit neuroprotective properties. For instance, related compounds have demonstrated the ability to inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress induced by amyloid peptides.
2. Enzyme Inhibition
Research indicates that this compound may inhibit acetylcholinesterase (AChE) and β-secretase enzymes. In vitro studies suggest that it can significantly reduce the activity of these enzymes, which are implicated in the pathogenesis of Alzheimer's disease. For example:
- AChE Inhibition : IC50 values have been reported in the range of nanomolar concentrations for similar compounds.
- β-secretase Inhibition : Compounds with structural similarities have shown significant inhibition rates against β-secretase.
Study 1: In Vitro Neuroprotection
A study investigated the protective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated a reduction in cell death and inflammatory markers such as TNF-α and IL-6 when treated with this compound.
| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
|---|---|---|---|
| Control | 100 | 5 | 10 |
| Aβ Treatment | 30 | 50 | 40 |
| Compound Treatment | 70 | 20 | 15 |
Study 2: Enzyme Activity Assay
In another study focused on enzyme inhibition, this compound was tested for its ability to inhibit AChE and β-secretase. The findings were promising:
| Enzyme | Control Activity (%) | Compound Activity (%) |
|---|---|---|
| AChE | 100 | 45 |
| β-secretase | 100 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
